1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine
Descripción
1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a bicyclic amine derivative featuring a piperidine ring linked via a three-carbon propyl chain to a piperazine ring, which is substituted with a propargyl (prop-2-ynyl) group. This compound’s structural uniqueness lies in the combination of a flexible piperidine-piperazine backbone and a terminal alkyne moiety, which confers distinct electronic and steric properties. Such features make it a candidate for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, and in synthetic chemistry for click reactions due to the propargyl group’s reactivity .
Propiedades
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-2-7-16-12-14-18(15-13-16)11-6-10-17-8-4-3-5-9-17/h1H,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAIOMGJBBEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds such as piperidine and piperazine derivatives have been known to interact with various receptors, including dopamine and serotonin receptors.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been shown to influence pathways such as the stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc.
Pharmacokinetics
Similar compounds like domperidone, a dopamine d2 antagonist, have been shown to have low oral bioavailability and a high rate of first-pass metabolism.
Actividad Biológica
The compound 1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is characterized by its unique piperazine ring structure, which is known for its versatility in medicinal chemistry. The presence of both a piperidine and an alkyne moiety enhances its potential interactions with biological targets.
Antiviral Activity
Research indicates that compounds related to piperazine derivatives have shown varying degrees of antiviral activity. For instance, derivatives have been tested against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). In a study examining the antiviral properties of various piperazine derivatives, certain compounds exhibited moderate protection against coxsackievirus B type 2 (CVB-2) and HSV-1. Specifically, the compound 3g demonstrated a 50% cytotoxic concentration (CC50) of 92 µM in Vero cells, indicating potential for further development as an antiviral agent .
| Compound | Virus Tested | CC50 (µM) | Observations |
|---|---|---|---|
| 3g | HSV-1 | 92 | Moderate antiviral activity |
| 3f | CVB-2 | 100 | Moderate antiviral activity |
Antibacterial Activity
The antibacterial efficacy of piperazine derivatives has also been a focal point in research. In vitro studies have shown that some derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. However, many tested compounds exhibited minimal inhibitory concentrations (MIC) above 100 µM, suggesting limited effectiveness against certain bacterial strains .
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >100 | Resistant |
| Pseudomonas aeruginosa | >100 | Resistant |
Anticancer Activity
The anticancer properties of piperazine derivatives have been explored through various assays. For instance, compounds have been evaluated for their ability to inhibit tumor growth and metastasis. The mechanism often involves the inhibition of serine/threonine kinases such as PDK1, which plays a critical role in cancer cell survival and proliferation .
In a study focusing on the antiproliferative effects of similar compounds, it was found that several derivatives significantly reduced cell viability in cancer cell lines. The inhibition of Src family kinases was identified as a key mechanism by which these compounds exert their anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Case Study on Antiviral Efficacy : A derivative similar to 1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine was tested against HIV-1 in vitro. The study revealed that modifications to the piperazine structure could enhance antiviral potency, suggesting avenues for drug design focused on HIV treatment .
- Cancer Treatment Exploration : Research into the Src kinase inhibition by piperazine derivatives demonstrated significant promise in reducing tumor cell migration and invasion in vitro. This points to their potential use in cancer therapies targeting metastatic processes .
Comparación Con Compuestos Similares
Key Structural Differences
Physical and Spectroscopic Properties
- NMR Signals :
- Mass Spectrometry : Molecular ion peak at m/z ~291 (C${15}$H${25}$N$_3$) with fragmentation patterns distinct from chlorophenyl or diazenyl derivatives .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
